molecular formula C10H14O B2435597 (S)-2-methyl-3-phenylpropan-1-ol CAS No. 22436-06-2

(S)-2-methyl-3-phenylpropan-1-ol

Cat. No. B2435597
CAS RN: 22436-06-2
M. Wt: 150.221
InChI Key: LTZKHYYXQWNXPU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-methyl-3-phenylpropan-1-ol, also known as levomenthol, is a chiral secondary alcohol found in the essential oils of peppermint and other mint species. It is a cyclic monoterpene alcohol and is the major component of peppermint oil, which is widely used in the food and pharmaceutical industries. Levomenthol has a wide range of biological activities, including analgesic, anti-inflammatory, antispasmodic, and antimicrobial properties. It is also used to treat cold and flu symptoms and as a flavoring agent in food, drinks, and medicines.

Scientific Research Applications

Enzymatic Resolution and Asymmetric Synthesis

(S)-2-methyl-3-phenylpropan-1-ol is utilized in enzymatic resolution processes. For example, it serves as a valuable intermediate in the production of (S)-dapoxetine, synthesized using Candida antarctica lipase A (CAL-A) as a biocatalyst. This enzymatic method achieves high enantiomeric excess, demonstrating its potential in asymmetric synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Microbial Inhibition and Preservative Use

Research has shown that compounds like 3-phenylpropan-1-ol exhibit inhibitory effects against Pseudomonas aeruginosa. It suggests the potential of 3-phenylpropan-1-ol as an effective preservative for oral suspensions and mixtures, highlighting its antimicrobial properties (Richards & McBride, 1973).

Chemical Synthesis and Catalysis

In the field of chemistry, 2-methyl-2-phenyl-propan-1-ol is synthesized through phase-transfer catalysis. The effects of reaction conditions, such as temperature and catalyst concentration, on this process have been studied, indicating its importance in the synthesis of organic compounds (Yun-hong, 2010).

Flavorings in Animal Feed

(S)-2-methyl-3-phenylpropan-1-ol, as part of a larger group of tertiary alcohols and esters, is authorized for use as flavors in animal feed. Its safety and efficacy have been evaluated, ensuring it doesn't pose health risks to animals or consumers (Westendorf, 2012).

Organic Reactions and Mechanisms

The compound plays a role in various organic reactions, including cyclisation, dehydrogenation, and hydroxylation processes. These reactions are crucial for understanding complex organic synthesis pathways and developing new synthetic methods (Fitton & Frost, 1974); (Chin, Shin, & Kim, 1988).

Biofuel Research

Explorations into biofuels have included (S)-2-methyl-3-phenylpropan-1-ol derivatives. These compounds are investigated for their potential as anti-knock additives in fuels, enhancing the performance of spark ignition engines. This research is crucial for developing sustainable and efficient biofuels (Mack et al., 2014).

properties

IUPAC Name

(2S)-2-methyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKHYYXQWNXPU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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